methyl 5-(1-benzofuran-2-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 5-(1-benzofuran-2-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that features a benzofuran ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(1-benzofuran-2-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds . The pyrrole ring can be synthesized through various cyclization reactions involving suitable starting materials and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave-assisted synthesis (MWI) has also been reported to enhance the efficiency and yield of benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-benzofuran-2-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-(1-benzofuran-2-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a lead compound in drug development due to its biological activities, including anti-tumor and antibacterial properties.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the mechanisms of action of various biological processes and pathways.
Mechanism of Action
The mechanism of action of methyl 5-(1-benzofuran-2-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran ring, are used in the treatment of skin diseases and have similar biological activities.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylate and pyrrole-3-carboxylate share structural similarities and are studied for their pharmacological properties.
Uniqueness
Methyl 5-(1-benzofuran-2-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is unique due to the combination of the benzofuran and pyrrole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 5-(1-benzofuran-2-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-8-12(15(18)19-2)14(17)13(16-8)11-7-9-5-3-4-6-10(9)20-11/h3-7,16-17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPAGBCVJQIYBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC3=CC=CC=C3O2)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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